

Application Notes and Protocols for SGC-GAK-1 in In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-GAK-1 is a potent and selective chemical probe for Cyclin G-Associated Kinase (GAK), a serine/threonine kinase involved in clathrin-mediated endocytosis, membrane trafficking, and cell cycle regulation.[1][2][3] GAK has emerged as a potential therapeutic target in various diseases, including prostate cancer and viral infections.[4][5] These application notes provide detailed protocols and working concentrations for the use of **SGC-GAK-1** in various in vitro assays to facilitate research into the cellular functions of GAK.

Quantitative Data Summary

The following table summarizes the key quantitative data for **SGC-GAK-1** activity in various in vitro assays.



Assay Type	Target/Cell Line	Parameter	Value	Reference
Biochemical Assays				
Ligand Binding	GAK	Ki	3.1 nM	_
GAK	KD	1.9 nM		
AAK1	Ki	53 μΜ		
STK16	Ki	51 μΜ		
RIPK2	KD	110 nM		
ADCK3	KD	190 nM		
NLK	KD	520 nM		
Cell-Based Assays			_	
NanoBRET Target Engagement	GAK-Nluc (HEK293)	IC50	110 nM	
GAK-Nluc	IC50	120 nM		
RIPK2	IC50	360 nM	_	
Cell Viability/Proliferat ion	LNCaP (Prostate Cancer)	IC50	0.65 μΜ	
22Rv1 (Prostate Cancer)	IC50	0.17 μΜ		
Huh7 (Liver Cancer)	EC50 (Dengue Virus Infection)	0.08 μΜ		
Vero E6	EC50 (SARS- CoV-2)	0.2 μΜ	_	

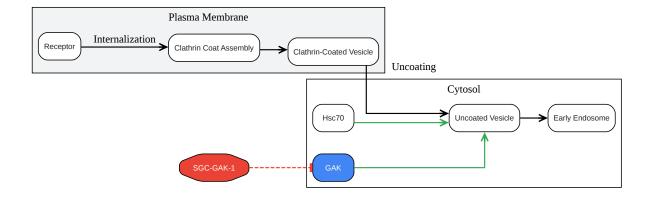


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Note: For optimal results, it is recommended to perform a dose-response curve for your specific cell line and assay conditions.

Signaling Pathways and Experimental Workflows GAK's Role in Clathrin-Mediated Endocytosis

GAK is a key regulator of clathrin-mediated endocytosis, a fundamental process for internalizing cell surface receptors and other molecules. GAK, in conjunction with Hsc70, facilitates the uncoating of clathrin-coated vesicles, allowing for the release of their contents into the cell. Inhibition of GAK can disrupt this process, leading to altered receptor trafficking and signaling.



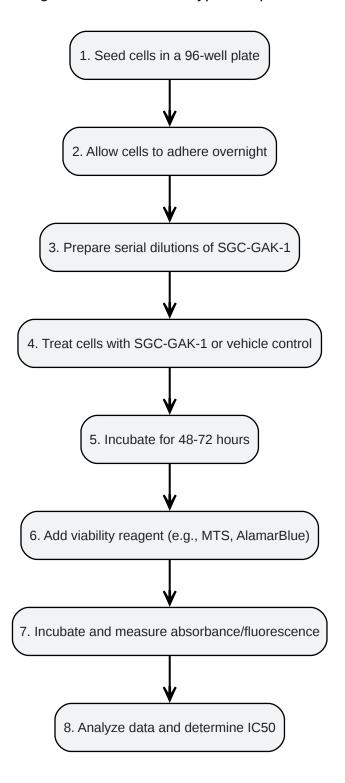
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Caption: GAK's role in clathrin-mediated endocytosis.

Experimental Workflow for a Cell Viability Assay



A common application for **SGC-GAK-1** is to assess its effect on the proliferation and viability of cancer cell lines. The following workflow outlines a typical experimental setup.



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Caption: Workflow for a cell viability assay.



Experimental Protocols Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is adapted from studies investigating the antiproliferative effects of **SGC-GAK-1** on prostate cancer cell lines.

Materials:

- Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
- Complete cell culture medium
- 96-well clear-bottom cell culture plates
- **SGC-GAK-1** (stock solution in DMSO)
- Vehicle control (DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow cells to adhere.
- Compound Preparation: Prepare a 2X serial dilution of SGC-GAK-1 in complete medium. A
 typical concentration range to test is 0.01 to 10 μM. Prepare a vehicle control with the same
 final concentration of DMSO as the highest SGC-GAK-1 concentration.
- Cell Treatment: Remove the old medium from the wells and add 100 μL of the prepared
 SGC-GAK-1 dilutions or vehicle control to the respective wells.
- Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.



- MTS Addition: Add 20 μL of MTS reagent to each well.
- Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance (medium only) from all readings.
 Normalize the data to the vehicle-treated cells (set as 100% viability). Plot the normalized values against the logarithm of the SGC-GAK-1 concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol allows for the quantitative measurement of **SGC-GAK-1** binding to GAK in live cells.

Materials:

- HEK293 cells
- Opti-MEM™ I Reduced Serum Medium
- Transfection reagent (e.g., Lipofectamine® 3000)
- Plasmid encoding GAK-NanoLuc® fusion protein
- NanoBRET™ Kinase Tracer
- NanoBRET™ Nano-Glo® Substrate
- SGC-GAK-1 (stock solution in DMSO)
- White, opaque 96-well or 384-well assay plates
- Luminescence plate reader

Procedure:



- Cell Transfection: Co-transfect HEK293 cells with the GAK-NanoLuc® fusion vector according to the manufacturer's protocol. Plate the transfected cells in white assay plates and incubate for 24 hours.
- Compound Preparation: Prepare serial dilutions of SGC-GAK-1 in Opti-MEM™.
- Tracer Preparation: Prepare the NanoBRET™ Kinase Tracer in Opti-MEM™ at the recommended concentration.
- Cell Treatment: Add the SGC-GAK-1 dilutions to the wells containing the transfected cells, followed by the addition of the NanoBRET™ Kinase Tracer.
- Incubation: Incubate the plate for 2 hours at 37°C in a humidified 5% CO2 incubator.
- Detection: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.
- Data Acquisition: Read the plate within 10 minutes on a luminescence plate reader equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).
- Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the logarithm of the SGC-GAK-1 concentration and fit a doseresponse curve to determine the IC50 value.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. Always refer to the manufacturer's instructions for reagents and equipment. A negative control compound, **SGC-GAK-1**N, which is structurally related but significantly less potent, is available and recommended for use to distinguish ontarget from off-target effects. Additionally, due to a noted off-target effect on RIPK2, a potent RIPK2 inhibitor with no GAK activity can be used as a further control.

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